molecular formula C25H27N9NaO8S2 B193829 Cefoperazone sodium CAS No. 62893-20-3

Cefoperazone sodium

Cat. No.: B193829
CAS No.: 62893-20-3
M. Wt: 668.7 g/mol
InChI Key: NMANBWFYJSWTBZ-WERGMSTESA-N
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Mechanism of Action

Target of Action

Cefoperazone Sodium is a third-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .

Mode of Action

This compound exerts its bactericidal effect by binding to the PBPs, thereby inhibiting the third and last stage of bacterial cell wall synthesis . This interaction disrupts the structural integrity of the bacterial cell wall, leading to cell lysis . Cell lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall . By inhibiting this pathway, this compound prevents the cross-linking of nascent peptidoglycan, a critical component of the bacterial cell wall . This disruption in the cell wall synthesis pathway leads to bacterial cell lysis and death .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is known that this compound is administered parenterally, indicating that it bypasses the absorption stage typical of orally administered drugs

Result of Action

The primary result of this compound’s action is the lysis of bacterial cells, leading to their death . This occurs due to the disruption of the bacterial cell wall synthesis, which compromises the structural integrity of the bacterial cell . As a result, this compound is effective against a broad spectrum of bacteria, including both Gram-positive and Gram-negative organisms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of beta-lactamase-producing organisms can impact the efficacy of this compound . This compound is often combined with sulbactam, a beta-lactamase inhibitor, to increase its antibacterial activity against such organisms

Biochemical Analysis

Biochemical Properties

Cefoperazone Sodium, like all beta-lactam antibiotics, binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis . The nature of these interactions is bactericidal, and it penetrates well into bacterial cells .

Cellular Effects

This compound exerts its effects on various types of cells, particularly bacterial cells. It inhibits cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . This impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding interaction inhibits the third and last stage of bacterial cell wall synthesis . As a result, cell lysis is mediated by bacterial cell wall autolytic enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows stability at pH 4.0 -7.0, slightly unstable in acid, and highly unstable in alkaline solutions . Over time, the effects of this compound on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in lactating cattle, dose levels used are 250 mg this compound per infected quarter once or 100 mg this compound per infected quarter twice with a dosing interval of 24 hours .

Metabolic Pathways

This compound is involved in the metabolic pathway of cell wall synthesis in bacteria . It interacts with enzymes such as penicillin-binding proteins (PBPs) and autolysins .

Subcellular Localization

The subcellular localization of this compound is primarily at the bacterial cell wall, where it binds to penicillin-binding proteins (PBPs) to exert its antibacterial effects .

Preparation Methods

The preparation of cefoperazone sodium involves several steps. One method includes reacting cefoperazone acid with a sodium salt-forming agent in the presence of a solvent. Seed crystals are added to induce crystallization, and the solvent is replaced to obtain the final product . Another method involves dissolving cefoperazone acid in acetone, adding sodium bicarbonate solution, and controlling the temperature to induce crystallization . These methods ensure high purity and stability of the final product.

Properties

Key on ui mechanism of action

Like all beta-lactam antibiotics, cefoperazone binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins.

CAS No.

62893-20-3

Molecular Formula

C25H27N9NaO8S2

Molecular Weight

668.7 g/mol

IUPAC Name

sodium;(6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C25H27N9O8S2.Na/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2;/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41);/t15-,16-,22-;/m1./s1

InChI Key

NMANBWFYJSWTBZ-WERGMSTESA-N

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na]

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na]

Appearance

White to Off-White Solid

melting_point

188-190

Key on ui other cas no.

62893-20-3

Pictograms

Irritant; Health Hazard

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

62893-19-0 (Parent)

Synonyms

(6R,7R)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt;  Bioperazone;  CP 52640-2;  Cefazone; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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